3-Phenyl-pyridine-2,6-diol
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Overview
Description
3-Phenyl-pyridine-2,6-diol is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a phenyl group at the 3-position and hydroxyl groups at the 2- and 6-positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-pyridine-2,6-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenylpyridine with suitable oxidizing agents to introduce the hydroxyl groups at the 2- and 6-positions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-pyridine-2,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenyl and hydroxyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted phenyl-pyridine compounds .
Scientific Research Applications
3-Phenyl-pyridine-2,6-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 3-Phenyl-pyridine-2,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 2-Phenyl-pyridine-3,5-diol
- 3-Phenyl-pyridine-4,6-diol
- 2,6-Diphenyl-pyridine
Comparison: 3-Phenyl-pyridine-2,6-diol is unique due to the specific positioning of the hydroxyl groups, which significantly influences its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C11H9NO2 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
6-hydroxy-5-phenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H9NO2/c13-10-7-6-9(11(14)12-10)8-4-2-1-3-5-8/h1-7H,(H2,12,13,14) |
InChI Key |
JTXRCERIDLOGDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=O)C=C2)O |
Origin of Product |
United States |
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